2-amino-1-benzo[1,3]dioxol-5-yl-ethanone Hydrochloride
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Overview
Description
2-amino-1-benzo[1,3]dioxol-5-yl-ethanone Hydrochloride is a chemical compound with the molecular formula C9H10ClNO3. It is a white solid that is used in various scientific research applications. This compound is known for its unique structure, which includes a benzodioxole ring, making it an interesting subject for chemical studies.
Mechanism of Action
Target of Action
The primary targets of 2-amino-1-benzo[1,3]dioxol-5-yl-ethanone Hydrochloride are currently unknown. This compound is a unique chemical provided by Sigma-Aldrich to early discovery researchers
Mode of Action
It’s worth noting that compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles, have shown anticancer activity against various cancer cell lines . These compounds cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This leads to mitotic blockade and cell apoptosis .
Result of Action
Related compounds have shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
2-amino-1-benzo[1,3]dioxol-5-yl-ethanone Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that it can induce apoptosis in certain cancer cell lines, thereby highlighting its potential as an anticancer agent . Additionally, it may affect the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been observed to inhibit certain enzymes involved in cancer cell proliferation, thereby inducing cell cycle arrest and apoptosis . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, which can influence its efficacy and potency. Long-term studies have shown that it can have sustained effects on cellular processes, such as prolonged induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit therapeutic effects, such as reducing tumor growth in cancer models. At higher doses, it may cause toxic or adverse effects, including damage to normal tissues . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, potentially affecting metabolic flux and metabolite levels. For instance, it may be metabolized by liver enzymes, leading to the formation of active or inactive metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may be transported by specific transporters or binding proteins, influencing its localization and accumulation in target tissues. Understanding its distribution can provide insights into its therapeutic potential and toxicity .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA or nuclear proteins to modulate gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-benzo[1,3]dioxol-5-yl-ethanone Hydrochloride typically involves the reaction of piperonal with an appropriate amine under controlled conditions. One common method involves the use of piperidine hydrochloride and piperonal, which are subjected to strong refluxing for about an hour and then cooled to room temperature . Another method involves the use of benzo[d]dioxole in acetic anhydride with fused zinc chloride as a Friedel–Crafts catalyst, stirred at room temperature for 12 hours .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-benzo[1,3]dioxol-5-yl-ethanone Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or carboxylic acids, while reduction can produce various amine derivatives.
Scientific Research Applications
2-amino-1-benzo[1,3]dioxol-5-yl-ethanone Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: This compound is used in biochemical assays and as a probe for studying enzyme activities.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-amino-1-benzo[1,3]dioxol-5-yl-ethanol Hydrochloride: This compound is similar in structure but has an additional hydroxyl group.
2-amino-1-benzo[1,3]dioxol-5-yl-ethanone: The non-hydrochloride form of the compound.
Uniqueness
2-amino-1-benzo[1,3]dioxol-5-yl-ethanone Hydrochloride is unique due to its specific structure, which includes both an amino group and a benzodioxole ring. This combination of functional groups makes it particularly useful in various chemical and biological studies.
Properties
IUPAC Name |
2-amino-1-(1,3-benzodioxol-5-yl)ethanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3.ClH/c10-4-7(11)6-1-2-8-9(3-6)13-5-12-8;/h1-3H,4-5,10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHCAYKHYVJABF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470159 |
Source
|
Record name | 2-Amino-1-(2H-1,3-benzodioxol-5-yl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10470159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38061-34-6 |
Source
|
Record name | 2-Amino-1-(2H-1,3-benzodioxol-5-yl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10470159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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